molecular formula C11H16N2 B082845 N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine CAS No. 13181-63-0

N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine

Cat. No. B082845
CAS RN: 13181-63-0
M. Wt: 176.26 g/mol
InChI Key: XWNIJAMAQNWJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine, commonly known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a formamidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields.

Mechanism Of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in many diseases. DMF has been shown to activate the Nrf2 pathway, leading to a reduction in oxidative stress and inflammation.

Biochemical And Physiological Effects

DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of DMF is its wide range of biochemical and physiological effects, making it a versatile compound for use in various research fields. DMF is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DMF is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for research involving DMF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in cancer treatment. DMF has been shown to have anti-tumor effects and may be able to be used in combination with other cancer treatments to improve outcomes. Overall, DMF is a promising compound for use in scientific research and has the potential to make significant contributions to many fields of study.

Synthesis Methods

DMF can be synthesized through a reaction between N,N-dimethylformamide and 3,4-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of distillation and recrystallization steps to obtain pure DMF.

Scientific Research Applications

DMF has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields. DMF has been used in studies related to cancer, neurodegenerative diseases, and inflammation.

properties

CAS RN

13181-63-0

Product Name

N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N'-(3,4-dimethylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H16N2/c1-9-5-6-11(7-10(9)2)12-8-13(3)4/h5-8H,1-4H3

InChI Key

XWNIJAMAQNWJCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CN(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=CN(C)C)C

synonyms

N,N-Dimethyl-N'-(3,4-xylyl)formamidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.